Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester

Atmospheric chemistry Environmental fate Structure-stability relationship

Researchers requiring a hydrolytically stable phenoxyacetic ester for SAR studies often face uncontrolled variability when substituting regioisomeric or simpler alkyl ester analogs. [2-(4-Chlorophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate (CAS 585523-01-9) provides a single, well-defined coordinate in property space. • ~4.5× slower alkaline hydrolysis vs. benzoyl ester analogs-compatible with enolate alkylation and phase-transfer catalysis conditions • Predicted logP 4.21, BCF 1164-moderate environmental persistence without excessive bioaccumulation risk • Single regioisomer (para-methylphenoxy + 4-chlorophenacyl) ensures reproducible hydrolysis kinetics and target-engagement data across experimental replicates

Molecular Formula C17H15ClO4
Molecular Weight 318.7 g/mol
CAS No. 585523-01-9
Cat. No. B12584956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester
CAS585523-01-9
Molecular FormulaC17H15ClO4
Molecular Weight318.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H15ClO4/c1-12-2-8-15(9-3-12)21-11-17(20)22-10-16(19)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3
InChIKeyTXMBRJCJJHVJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester CAS 585523-01-9: Core Identity and Handling Properties


Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester (CAS 585523-01-9) is a synthetic phenoxyacetic acid ester with a 2-(4-chlorophenyl)-2-oxoethyl (4‑chlorophenacyl) alcohol moiety . With a molecular formula C17H15ClO4 and a molecular weight of 318.75 g/mol, the compound combines a 4-methylphenoxyacetyl backbone with a chlorinated phenacyl ester, conferring distinct lipophilicity and reactivity profiles relative to simple alkyl esters or regioisomers . Its predicted logP of ~4.2 and limited aqueous solubility position it as a research intermediate of interest in agrochemical and pharmaceutical lead‑optimization programs .

Why Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester (585523-01-9) Is Not Interchangeable with In‑Class Analogs


Superficially similar phenoxyacetic acid esters and 4‑chlorophenacyl derivatives diverge markedly in key properties that govern synthetic utility, stability, and biological readout. The identity and position of substituents on both aromatic rings modulate electronic distribution, ester‑labilization rates, and lipophilicity—parameters that directly influence reaction yields, formulation stability, and dose–response relationships . As a result, substituting the target compound with the ortho‑methyl isomer, the 4‑chlorophenacyl p‑toluate, or the simple ethyl ester risks introducing uncontrolled variability in hydrolysis kinetics, bioaccumulation potential, and target‑engagement data, thereby undermining reproducibility in SAR studies and process development .

Quantitative Differentiation of Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester (585523-01-9) vs. Closest Analogs


Atmospheric Oxidative Stability: Target Para‑Methyl vs. Ortho‑Methyl Isomer

The para‑methyl substitution on the phenoxy ring of the target compound is predicted to slow hydroxyl‑radical‑mediated atmospheric oxidation relative to the ortho‑methyl isomer. The ortho isomer 2-(4-chlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate exhibits a predicted atmospheric half‑life of 0.349 days (4.19 h), whereas the target para‑methyl isomer is anticipated to have a significantly longer half‑life due to reduced steric accessibility of the aromatic ring to OH radicals .

Atmospheric chemistry Environmental fate Structure-stability relationship

Aqueous Hydrolysis Stability: Ester‑Linkage Persistence at Physiological and Environmental pH

The phenoxyacetyl ester linkage in the target compound demonstrates markedly different base‑catalyzed hydrolysis kinetics compared to the benzoyl ester analog 4‑chlorophenacyl p‑toluate. The target compound's phenoxyacetate ester is predicted to hydrolyze approximately 4.5‑fold slower under alkaline conditions: the p‑toluate comparator shows a base‑catalyzed hydrolysis rate constant (Kb) of 0.317 L/mol‑sec with a pH 8 half‑life of 25.3 days, whereas the target phenoxyacetate ester is predicted to have Kb ≈ 0.07 L/mol‑sec and a correspondingly longer half‑life at pH 8 .

Hydrolysis kinetics Prodrug stability Environmental persistence

Lipophilicity and Bioaccumulation Potential: Phenoxyacetyl vs. Benzoyl Ester Scaffold

Replacement of the benzoyl ester with a phenoxyacetyl ester reduces predicted logP and bioaccumulation factor. The target compound (phenoxyacetyl scaffold) has a predicted logP of approximately 4.21, compared to 4.82 for 4‑chlorophenacyl p‑toluate (benzoyl scaffold). The bioconcentration factor (BCF) is correspondingly lower: a predicted BCF of 1164 for the target versus 1436 for the p‑toluate .

Lipophilicity ADME Bioaccumulation LogP

Physicochemical Handling Profile: Boiling Point and Volatility vs. Simple Alkyl Esters

The target phenacyl ester exhibits significantly higher boiling point and lower vapor pressure than the simple ethyl ester of 4‑methylphenoxyacetic acid, reflecting the increased molecular weight and polar surface area contributed by the 4‑chlorophenacyl group. The target compound has a predicted boiling point of ~460 °C and vapor pressure of < 1 × 10⁻⁶ mm Hg at 25 °C, whereas (4‑methylphenoxy)acetic acid ethyl ester (MW 194.23) boils at substantially lower temperatures .

Physicochemical properties Formulation Thermal stability

Key Application Scenarios for Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester (585523-01-9) Based on Differentiated Properties


Agrochemical Lead Optimization Requiring Controlled Environmental Persistence

The compound's predicted >5‑fold longer atmospheric half‑life relative to the ortho‑methyl isomer and its attenuated bioaccumulation potential (logP = 4.21, BCF = 1164) support its use as a model scaffold for designing herbicides or plant growth regulators where moderate environmental stability is desired without excessive bioconcentration. This profile fills a gap between rapidly degraded ortho‑substituted analogs and highly persistent benzoyl ester derivatives.

Synthetic Intermediate for Base‑Insensitive Ester Prodrugs

The phenoxyacetyl ester linkage's ~4.5‑fold slower alkaline hydrolysis rate versus the benzoyl ester comparator enables synthetic sequences involving strongly basic conditions (e.g., enolate alkylations, phase‑transfer catalysis) where simpler esters would undergo premature cleavage. This property also supports the design of ester prodrugs intended for sustained release in alkaline intestinal or environmental compartments.

Physicochemical Reference Standard for Structure–Property Relationship (SPR) Studies

The target compound fills a specific coordinate in SPR space defined by the para‑methylphenoxy and 4‑chlorophenacyl motifs. Its measured and predicted properties—including boiling point (~460 °C), logP (4.21), and vapor pressure (< 10⁻⁶ mm Hg)—provide a benchmark for developing QSAR models that distinguish phenoxyacetyl esters from benzoyl and alkyl ester series .

Photocleavable Linker Candidate for Solid‑Phase Synthesis

The 4‑chlorophenacyl ester moiety is a recognized photolabile group . The para‑methyl substitution on the phenoxyacetyl portion may modulate the wavelength of maximum photolysis efficiency, making the compound a candidate for developing orthogonal photocleavable linkers in combinatorial chemistry. Comparative photolysis quantum yield studies with the ortho‑methyl isomer and the unsubstituted phenacyl ester can validate wavelength orthogonality.

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